molecular formula C9H14N4O2 B346384 Etimizol CAS No. 64-99-3

Etimizol

Cat. No.: B346384
CAS No.: 64-99-3
M. Wt: 210.23 g/mol
InChI Key: RYRFAMRQBZNEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Etimizol, also known as Methimazole, primarily targets the enzyme thyroid peroxidase . This enzyme plays a crucial role in the synthesis of thyroid hormones .

Mode of Action

This compound inhibits the actions of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis . It blocks the oxidation of iodine in the thyroid gland and inhibits the synthesis of thyroxine and triiodothyronine .

Biochemical Pathways

The inhibition of thyroid peroxidase by this compound disrupts the enzymatic process that iodinates tyrosine residues in thyroglobulin, preventing the synthesis of both T4 and T3 thyroid hormones . This affects the thyroid hormone synthesis pathway, leading to a decrease in the production of thyroid hormones .

Pharmacokinetics

This compound is readily and rapidly absorbed from the gastrointestinal tract following oral administration . Peak plasma concentrations are attained within about 1 hour . The drug is highly concentrated in the thyroid gland, with intrathyroidal levels approximately 2 to 5 times higher than peak plasma levels . The apparent volume of distribution of methimazole has been reported as roughly 20 L .

Result of Action

The inhibition of thyroid hormone synthesis by this compound leads to the amelioration of hyperthyroidism . This results in a decrease in the symptoms associated with an overactive thyroid gland . In addition, this compound has been shown to improve short-term memory .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of other medications, the patient’s diet, and individual metabolic differences

Preparation Methods

The synthesis of Etimizol involves the reaction of 1-ethylimidazole-4,5-dicarboxylic acid with dimethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The industrial production of this compound follows a similar synthetic route but on a larger scale, ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Etimizol undergoes various chemical reactions, including:

Scientific Research Applications

Etimizol has a wide range of scientific research applications:

Comparison with Similar Compounds

Etimizol is unique in its structure and pharmacological properties. Similar compounds include:

Properties

IUPAC Name

1-ethyl-4-N,5-N-dimethylimidazole-4,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-4-13-5-12-6(8(14)10-2)7(13)9(15)11-3/h5H,4H2,1-3H3,(H,10,14)(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRFAMRQBZNEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=C1C(=O)NC)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213984
Record name Etimizol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64-99-3
Record name Ethimizol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etimizol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etimizol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETIMIZOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG2MF3646P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etimizol
Reactant of Route 2
Reactant of Route 2
Etimizol
Reactant of Route 3
Reactant of Route 3
Etimizol
Reactant of Route 4
Reactant of Route 4
Etimizol
Reactant of Route 5
Reactant of Route 5
Etimizol
Reactant of Route 6
Reactant of Route 6
Etimizol
Customer
Q & A

Q1: How does Etimizol impact vascular smooth muscle?

A1: Research suggests this compound induces relaxation in vascular smooth muscle, potentially by interacting with purinergic receptors. [] This effect was observed in isolated canine coronary artery and a. dorsalis pedis preparations. [] Further studies indicate that this compound might primarily act on P1 purinergic receptors, leading to vasodilation. []

Q2: Does this compound influence neuronal activity?

A2: Studies show that this compound can alter the electrophysiological properties of neurons. In experiments using giant neurons from the isolated nervous system of Coretus corneus, this compound application increased action potential duration and modified the characteristics of the descending phase and trace hyperpolarization. [] These effects were reversible and concentration-dependent. [] Researchers hypothesize that this compound may achieve this by reducing potassium ion permeability during the action potential. [] At higher concentrations, it might also impact sodium ion permeability, influencing the action potential's ascending phase. []

Q3: What is the role of this compound in memory processes?

A3: Research suggests that this compound might play a role in memory consolidation. Studies using a rabbit model observed that this compound administration facilitated the stabilization of superslow electrical oscillations (1-minute waves) during the formation of a conditioned reflex. [] This stabilization was associated with localized changes in wave amplitude and appeared to contribute to the consolidation of the learned reflex. []

Q4: How does this compound affect energy metabolism?

A4: this compound appears to impact energy metabolism in different tissues. In rats subjected to neurogenic myocardial injury, this compound pre-treatment prevented the decline of creatine phosphate levels, a key energy carrier in cells. [] This suggests a protective effect on energy metabolism in the context of neuronal damage. [] Additionally, research indicates that this compound might exert its effects on energy metabolism by influencing the activity of adenylate cyclase, an enzyme crucial for cellular signaling and energy regulation. []

Q5: Does this compound interact with the hypothalamic-pituitary-adrenal (HPA) axis?

A5: Research suggests a potential interaction between this compound and the HPA axis, a complex system involved in stress response and hormonal regulation. Studies on rats indicated sex-specific differences in the effects of this compound on the HPA axis, with female rats showing increased sensitivity to its influence. [] This highlights the importance of considering sex as a biological variable in pharmacological research. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.